Cy3 se(mono so3)

Description

Contextualization of Cy3 se(mono so3) within Modern Chemical Biology and Nanoscience Research

The compound Cy3 se(mono so3) represents a sophisticated fluorescent probe situated at the intersection of modern chemical biology and nanoscience. Chemical biology leverages the power of chemistry to create molecular tools that can be used to study and manipulate biological systems. chembiouv.com In this context, fluorescent probes are indispensable for visualizing and quantifying biomolecules and cellular processes with high specificity and sensitivity. jyu.fi Nanoscience, the study of materials at the nanoscale, provides novel platforms and materials with unique properties that can enhance the functionality of such probes. tcd.ie

The integration of nanomaterials with biological research, often termed bionanotechnology, has led to significant advancements in areas like biosensing, drug delivery, and molecular imaging. universiteitleiden.nl Fluorescent dyes like Cy3 are often encapsulated within nanoparticles, such as calcium phosphate (B84403) nanoparticles, to improve their brightness and stability for bioimaging applications. researchgate.net This encapsulation can lead to a significant increase in quantum efficiency and allows for the imaging of single nanoparticles. researchgate.net The development of specialized fluorescent probes, such as Cy3 se(mono so3), is driven by the need for tools that can operate within the complex environments of living cells and organisms to unravel the roles of specific molecules in health and disease. chembiouv.com The unique structural modifications of this particular dye—the selenium substitution and monosulfonation—are designed to impart specific photophysical and chemical properties tailored for advanced research applications.

Evolution of Cyanine (B1664457) Dye Functionalization for Enhanced Research Capabilities

Cyanine dyes, a class of synthetic dyes belonging to the polymethine group, are foundational to the development of modern fluorescent probes due to their high molar extinction coefficients, good quantum yields, and synthetically tunable optical properties. researchgate.netresearchgate.net The basic structure consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. baseclick.eucreative-diagnostics.com The length of this chain is a key determinant of the dye's absorption and emission wavelengths, allowing for the creation of dyes that span the visible and near-infrared (NIR) spectrum. researchgate.net

The evolution of cyanine dyes has been marked by extensive functionalization to overcome limitations such as poor water solubility, a tendency to aggregate, and susceptibility to photobleaching. google.comcambridge.org Early modifications focused on improving performance in biological applications. For instance, the introduction of reactive groups allows for the covalent attachment of the dye to biomolecules like proteins, nucleic acids, and antibodies. baseclick.eugoogle.comgoogle.com This enables their use as labels in a wide array of techniques including fluorescence microscopy, DNA sequencing, and flow cytometry. baseclick.eugoogle.com

A significant advancement in cyanine dye chemistry has been the development of probes with "turn-on" fluorescence capabilities, where the dye's emission is activated by a specific biological event or analyte. nd.edu This has been achieved by incorporating functionalities that are responsive to environmental factors like hypoxia or the presence of specific enzymes. nd.edu The incorporation of electron-withdrawing groups has also been shown to significantly improve the photostability of cyanine fluorophores used for nucleic acid labeling. researchgate.net These functionalization strategies have transformed simple dyes into sophisticated molecular probes capable of providing dynamic information about cellular processes. jyu.fi

Significance of Monosulfonate and Selenium Modifications in Fluorescent Probe Design Principles

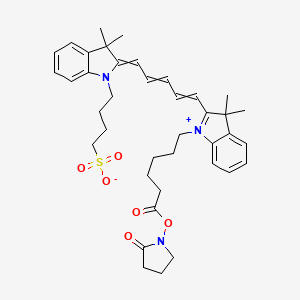

The specific modifications in Cy3 se(mono so3)—a single sulfonate group and a selenium atom—are critical to its function as an advanced fluorescent probe.

Monosulfonate Modification: Sulfonation, the addition of sulfonate (SO₃⁻) groups, is a widely used strategy to enhance the water solubility of cyanine dyes. creative-diagnostics.comlumiprobe.com Non-sulfonated cyanines often require organic co-solvents like DMSO or DMF for labeling reactions in aqueous buffers, which can be detrimental to sensitive proteins. lumiprobe.com The presence of charged sulfonate groups increases the hydrophilicity of the dye, making it readily soluble in aqueous solutions and reducing its tendency to aggregate. creative-diagnostics.comcambridge.orglumiprobe.com Dye aggregation can quench fluorescence and lead to inaccurate experimental results. creative-diagnostics.com While many commercial dyes are di- or tetra-sulfonated, a monosulfonated version represents a balance, improving aqueous solubility while potentially altering how the dye interacts with biomolecules compared to its more heavily sulfonated or non-sulfonated counterparts.

| Cyanine Dye Type | Key Characteristics | Primary Application Benefit |

| Non-sulfonated | Requires organic co-solvent (e.g., DMSO, DMF) for dissolution in aqueous buffers. | Versatile and widely used for labeling various biomolecules. creative-diagnostics.com |

| Sulfonated | Highly water-soluble; no organic co-solvent needed. Less prone to aggregation. lumiprobe.com | Ideal for labeling sensitive proteins and for applications requiring purely aqueous conditions. creative-diagnostics.comlumiprobe.com |

Selenium Modification: The incorporation of selenium, a chalcogen, into the heterocyclic ring of a cyanine dye introduces unique and powerful properties. This is a key strategy in the design of probes for redox biology and theranostics (therapeutics + diagnostics). researchgate.netnih.gov

Red-Shifted Spectra: Replacing a sulfur atom with a heavier selenium atom in the dye's core structure can lead to a desirable red shift in both the absorption and emission spectra. nih.gov

Sensing Reactive Oxygen Species (ROS): Organoselenium compounds can undergo redox transformations. capes.gov.br This reactivity is harnessed to create fluorescent probes that are highly sensitive and selective for specific ROS, such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and superoxide (B77818) (O₂•⁻). semanticscholar.orgacs.orgnih.gov The selenium atom often acts as a fluorescence quencher in its reduced state; upon oxidation by a ROS, the quenching is relieved, resulting in a "turn-on" fluorescent signal. researchgate.netacs.org

Photodynamic Therapy (PDT): The "heavy atom effect" of selenium can enhance the generation of singlet oxygen, a potent cytotoxic agent, upon light irradiation. nih.gov This property is exploited in developing selenium-containing cyanine dyes as photosensitizers for near-infrared (NIR) PDT, a targeted cancer therapy. nih.gov A selenium-substituted heptamethine cyanine dye was shown to have a significantly high singlet oxygen quantum yield, demonstrating its potential in PDT. nih.gov

The combination of a monosulfonate group for solubility and a selenium atom for redox sensing or phototherapeutic activity makes Cy3 se(mono so3) a highly specialized tool for advanced biological research.

Overview of Pioneering Research Areas Utilizing Cy3 se(mono so3) and Related Chromophores

The unique properties conferred by selenium and sulfonate modifications position Cy3 se(mono so3) and related chromophores at the forefront of several research areas.

Redox Biology and Oxidative Stress: Selenium-containing fluorescent probes are pivotal in studying the roles of ROS and reactive nitrogen species (RNS) in cellular signaling and pathology. acs.orgnih.gov These probes allow for the real-time detection and imaging of specific reactive species within living cells, providing insights into processes like inflammation, aging, and neurodegenerative diseases. researchgate.netsemanticscholar.org For example, selenium-based probes have been developed to monitor peroxynitrite redox events and to detect changes in intracellular hydrogen peroxide concentrations. semanticscholar.orgacs.orgnih.gov

Theranostics and Targeted Therapy: The dual functionality of selenium-cyanine dyes as both imaging agents and photosensitizers is actively explored in cancer research. nih.gov These "theranostic" agents can be used to visualize tumors and then, upon activation with light of a specific wavelength, destroy cancer cells through PDT. nih.gov Furthermore, cyanine dyes can be conjugated to targeting ligands to enhance their accumulation in specific tissues, such as tumors. google.comnd.edu

Nucleic Acid Research: Cyanine dyes are extensively used for labeling and visualizing nucleic acids. baseclick.eu Selenium-substituted cyanines have shown promise as selective spectroscopic probes for non-canonical DNA structures like G-quadruplexes, which are implicated in cancer and aging. chembiouv.comnih.gov The ability of these dyes to distinguish between different nucleic acid structures through changes in their fluorescence provides a powerful tool for studying gene regulation and for developing new therapeutic strategies. nih.gov For instance, certain selenium-substituted monomethine cyanines exhibit a strong preference for G-quadruplex DNA and show antiproliferative activity against cancer cell lines, highlighting their potential as theranostic agents. nih.gov

| Research Area | Application of Selenium-Cyanine Probes | Example Finding |

| Redox Biology | Real-time imaging of ROS/RNS in living cells. acs.org | Development of a reversible NIR fluorescent probe for monitoring peroxynitrite. semanticscholar.orgacs.org |

| Theranostics | Combined tumor imaging and photodynamic therapy (PDT). nih.govnih.gov | A selenium-substituted Cy7 dye exhibited a high singlet oxygen quantum yield, demonstrating strong PDT effect in living cells. nih.gov |

| Nucleic Acid Research | Selective recognition and imaging of G-quadruplex DNA structures. nih.gov | Selenium-substituted cyanines showed high selectivity for G-quadruplex DNA over duplex DNA and inhibitory effects on cancer cells. nih.gov |

Properties

Molecular Formula |

C39H49N3O6S |

|---|---|

Molecular Weight |

687.9 g/mol |

IUPAC Name |

4-[2-[5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C39H49N3O6S/c1-38(2)30-18-10-12-20-32(30)40(26-14-6-9-25-37(44)48-42-28-17-24-36(42)43)34(38)22-7-5-8-23-35-39(3,4)31-19-11-13-21-33(31)41(35)27-15-16-29-49(45,46)47/h5,7-8,10-13,18-23H,6,9,14-17,24-29H2,1-4H3 |

InChI Key |

GCROFUHHFYAKKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5CCCC5=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies for Cy3 Se Mono So3 Probes

Advanced Chemical Synthesis Pathways for Cy3 se(mono so3) Analogues

The synthesis of Cy3 se(mono so3) analogues involves the construction of the core cyanine (B1664457) chromophore, followed by or concurrent with the introduction of the selenium moiety and the monosulfonate group. The structural versatility of cyanine dyes allows for the creation of a wide range of analogues through variations in the heteroatom, the length of the polymethine chain, or N-alkylation. uclan.ac.uk

Recent advancements in synthetic organic chemistry have enabled more efficient and controlled routes to these complex molecules. An innovative and atom-efficient synthesis of trimethine cyanines (Cy3) utilizes formaldehyde as a single-carbon source, which is a significant improvement over traditional methods that often suffer from low atom economy and the formation of substantial side-products. nih.govresearchgate.net This approach, which yields water as the primary byproduct, aligns with the principles of sustainable chemistry and offers a practical pathway for creating both symmetrical and unsymmetrical Cy3 derivatives. nih.gov

Solid-phase methodologies have also been explored for the synthesis of various cyanine dyes. nih.gov These methods, including a "catch-and-release" strategy using a sulfonyl chloride resin and a stepwise approach involving the attack of heterocyclic carbon nucleophiles on immobilized polyene-chain precursors, provide robust and versatile strategies for delivering a wide range of cyanine-based dyes in high purity. nih.gov

A modular approach to the synthesis of diverse heterobifunctional cyanine dyes has also been developed. acs.org This strategy addresses the challenge of incorporating temperature-sensitive functional groups by attaching them in the final synthesis step, thereby preventing their degradation. acs.org This method is particularly useful for creating complex probes with multiple functionalities.

Regioselective functionalization is critical for tailoring the properties of cyanine dyes and for introducing reactive handles for bioconjugation. The ability to selectively modify specific positions on the cyanine chromophore allows for the fine-tuning of its photophysical characteristics and its interaction with biological targets.

For instance, the introduction of substituents at different positions on the indolenine or benzothiazole rings can influence the dye's solubility, aggregation behavior, and fluorescence quantum yield. The development of synthetic routes that allow for the precise placement of functional groups is therefore a key area of research. A modular synthetic approach, where functional groups are introduced in the final steps, is one way to achieve this. acs.org

The incorporation of a monosulfonate group and a selenium moiety into the Cy3 scaffold presents unique synthetic challenges but also offers significant advantages. The sulfonate group enhances water solubility, which is crucial for biological applications, and can reduce non-specific binding. uclan.ac.uk The selenium atom can influence the photophysical properties of the dye and has been explored for its potential in developing probes for reactive oxygen and nitrogen species and for photodynamic therapy. nih.gov

The synthesis of selenium-substituted monomethine cyanine dyes has been reported, providing a basis for the development of Cy3 se(mono so3) analogues. nih.govresearchgate.net These syntheses typically involve the use of benzoselenazolium as a key building block. nih.gov The introduction of the sulfonate group can be achieved by using sulfonated starting materials, such as sulfonated indolenine derivatives.

Challenges in the synthesis include managing the reactivity of the selenium-containing intermediates and achieving regioselective sulfonation. Innovations in this area focus on developing milder reaction conditions and more efficient purification methods to obtain the desired products in high yield and purity.

Conjugation Chemistry for Biomolecular Integration of Cy3 se(mono so3)

To be effective as biological probes, Cy3 se(mono so3) dyes must be covalently attached to biomolecules such as proteins or nucleic acids. This is achieved through various conjugation chemistries that target specific functional groups on the biomolecule.

Site-specific labeling is essential for ensuring that the fluorescent probe does not interfere with the biological activity of the target molecule and for providing precise information about the location and dynamics of that molecule.

For proteins, site-specific labeling can be achieved by targeting naturally occurring or genetically engineered amino acids. For example, heptamethine cyanine dyes with a meso-Cl functionality have been shown to covalently bind to proteins with free cysteine residues under physiological conditions. mdpi.compreprints.org This reaction is selective for thiols, with no reaction observed with other nucleophilic amino acid side chains like those of tyrosine, lysine, or serine. mdpi.compreprints.org Another approach involves the genetic encoding of cyanine dyes as non-canonical amino acids, allowing for their incorporation into proteins at specific sites. nih.gov

For nucleic acids, fluorescent labeling can be achieved by conjugating cyanine dyes to nucleotides or nucleic acid probes, which are then incorporated into the DNA or RNA molecule. This allows for the tracking and quantification of RNA molecules in applications such as fluorescence microscopy and in situ hybridization.

| Biomolecule | Labeling Strategy | Target Functional Group | Example |

|---|---|---|---|

| Proteins | Cysteine-specific modification | Thiol (-SH) | Heptamethine cyanine with meso-Cl functionality mdpi.compreprints.org |

| Proteins | Genetic encoding | Incorporation as a non-canonical amino acid | Cy3- and Cy5-based non-canonical amino acids nih.gov |

| Nucleic Acids | Nucleotide/probe conjugation | - | Cyanine dye-labeled nucleotides for RNA tracking |

A general strategy has been introduced that uses "linker" compounds to customize the properties of commercial fluorophores during biolabeling. nih.gov These linkers can bridge the biotarget, the fluorophore, and a functional moiety, allowing for the introduction of new properties such as enhanced photostability or sensing capabilities. nih.gov The use of a C4'-O-alkyl linker in near-infrared cyanine dyes has been shown to provide high chemical stability and excellent optical properties, leading to superior in vivo pharmacokinetics of monoclonal antibody conjugates.

The linker can also influence the cellular uptake and localization of the probe. For example, the installation of a basic amine into a cyanine probe dramatically improves the cellular photon output, likely due to enhanced lysosomal uptake and retention. nih.gov

Rational Design Principles for Cy3 se(mono so3) Derivatives in Targeted Research

The rational design of Cy3 se(mono so3) derivatives involves the careful selection of structural modifications to optimize the probe for a specific research application. This includes considerations of the target molecule, the biological environment, and the desired imaging modality.

Key design principles include:

Tuning Photophysical Properties: Modifications to the cyanine chromophore, such as extending the polymethine chain or introducing specific substituents, can be used to shift the absorption and emission wavelengths and to improve the quantum yield and photostability. universiteitleiden.nl

Enhancing Target Specificity: The incorporation of targeting ligands, such as peptides or antibodies, can direct the probe to specific cells or subcellular compartments. nd.edu

Improving Biocompatibility: The introduction of hydrophilic groups, such as sulfonates, can improve the water solubility of the probe and reduce non-specific interactions. uclan.ac.uk

Developing "Smart" Probes: The design of probes that exhibit a change in their fluorescence properties upon binding to a target or in response to a specific environmental cue (e.g., pH, enzyme activity) can enable background-free imaging. nih.govchemrxiv.org

| Design Principle | Structural Modification | Desired Outcome | Example |

|---|---|---|---|

| Tuning Photophysical Properties | Varying polymethine chain length | Shifted absorption/emission wavelengths | Comparison of Cy3, Cy5, and Cy7 analogues universiteitleiden.nl |

| Enhancing Target Specificity | Conjugation to a targeting ligand | Selective binding to a specific receptor | Cyanine dye with targeting ligands for cancer cell receptors nd.edu |

| Improving Biocompatibility | Introduction of sulfonate groups | Increased water solubility, reduced non-specific binding | Sulfonated cyanine dyes with limited cellular uptake uclan.ac.uk |

| Developing "Smart" Probes | Incorporation of a cleavable linker | Fluorescence "turn-on" upon enzyme cleavage | Fluorogenic cyanine carbamates for in vivo imaging nih.govchemrxiv.org |

Strategies for Modulating Structural and Biological Compatibility

The utility of fluorescent probes like Cy3 se(mono SO3) in biological imaging and sensing is critically dependent on their structural and biological compatibility. Modifications to the core cyanine structure are often necessary to improve performance in complex biological environments. Key strategies focus on enhancing water solubility, reducing non-specific binding, and improving photostability.

One of the most effective strategies to enhance the biological compatibility of cyanine dyes is through sulfonation. The introduction of sulfonic acid groups (SO3-) significantly increases the aqueous solubility of the dye. alfa-chemistry.comnanopaprika.eucreative-diagnostics.comlumiprobe.com This is crucial for biological applications, which are predominantly conducted in aqueous media. Non-sulfonated cyanine dyes tend to aggregate in aqueous buffers, which can lead to fluorescence quenching and altered spectral properties. nanopaprika.eulumiprobe.com Sulfonation helps to prevent this aggregation through electrostatic repulsion and improved hydration. creative-diagnostics.com The presence of the mono-sulfonate group in Cy3 se(mono SO3) is a direct application of this strategy to enhance its water solubility and performance in biological assays. nanopaprika.eu

Beyond sulfonation, other modifications can be employed to further enhance biocompatibility. PEGylation, the attachment of polyethylene glycol (PEG) chains, is another common strategy that can decrease non-specific binding of the probe to proteins and other biomolecules, as well as improve its pharmacokinetic properties in vivo. alfa-chemistry.com Structural modifications to the polymethine chain or the heterocyclic rings can also be used to fine-tune the photophysical properties of the dye, such as its quantum yield and photostability, which are critical for high-quality imaging. alfa-chemistry.com

The table below summarizes key structural modifications and their impact on the biological compatibility of cyanine probes.

| Modification Strategy | Primary Effect(s) | Reference(s) |

| Sulfonation | Increases water solubility, reduces aggregation | alfa-chemistry.comnanopaprika.eucreative-diagnostics.comlumiprobe.com |

| PEGylation | Decreases non-specific binding, improves pharmacokinetics | alfa-chemistry.com |

| Heterocyclic Ring Modification | Modulates photophysical properties (e.g., quantum yield, photostability) | alfa-chemistry.com |

| Polymethine Chain Rigidification | Increases quantum yield and photostability | researchgate.net |

These strategies allow for the rational design of cyanine dye probes with optimized properties for specific biological applications, ensuring that the probe can effectively reach its target and provide a robust signal with minimal interference from the biological matrix.

Exploration of Covalent-Assembly Principles in Probe Engineering

A more advanced approach to probe design involves the principle of "covalent-assembly". This strategy utilizes a specific trigger, often an analyte or an enzyme, to induce an intramolecular or intermolecular reaction that assembles a fluorescent molecule from non-fluorescent or weakly fluorescent precursors. frontiersin.orgnih.govlatrobe.edu.au This "turn-on" mechanism offers a significant advantage over "always-on" probes by providing a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target. frontiersin.org

The core concept of covalent-assembly in the context of probe engineering is the in-situ formation of a fluorophore. frontiersin.org This process is typically triggered by a specific chemical reaction, such as the cleavage of a protecting group or a cyclization reaction, initiated by the analyte of interest. For example, a probe could be designed with two reactive moieties that are brought into proximity upon binding to a target, leading to a covalent reaction that forms a conjugated, fluorescent system.

While the direct application of covalent-assembly principles to the specific structure of Cy3 se(mono SO3) is not extensively detailed in readily available literature, the foundational concepts can be hypothetically applied. For instance, a Cy3-based probe could be synthesized in a "caged" or fragmented form, where the full cyanine chromophore is not present. The succinimidyl ester (se) group of Cy3 se(mono SO3) is designed for covalent attachment to primary amines on biomolecules. A covalent-assembly strategy could be integrated by designing a system where this conjugation event, or a subsequent biological interaction, triggers a conformational change or a secondary reaction that completes the Cy3 chromophore, leading to a significant increase in fluorescence.

The table below outlines the general principles of covalent-assembly in fluorescent probe design.

| Principle | Description | Advantage(s) | Reference(s) |

| Analyte-Triggered Fluorophore Formation | The target analyte initiates a chemical reaction that creates the fluorescent molecule from non-fluorescent precursors. | High signal-to-noise ratio, low background fluorescence. | frontiersin.orgnih.govlatrobe.edu.au |

| In-situ Assembly | The fluorescent signal is generated at the site of the target, providing spatial information. | Localization of the target. | frontiersin.org |

| Irreversible Covalent Bond Formation | The assembly process forms a stable covalent bond, leading to a permanent fluorescent signal. | Signal stability over time. | nih.govlatrobe.edu.au |

The exploration of covalent-assembly principles in the engineering of probes based on scaffolds like Cy3 holds significant promise for the development of highly specific and sensitive detection agents for a wide range of biological targets.

Advanced Photophysical Investigations of Cy3 Se Mono So3 and Its Conjugates

Excited-State Dynamics and Deactivation Pathways

A primary non-radiative decay pathway for Cy3 is the photoinduced isomerization around the polymethine chain that connects its two indolenine rings. arxiv.org The molecule typically exists in a stable, highly fluorescent trans conformation. However, upon excitation, it can undergo a rotation around one of the carbon-carbon double bonds in the polymethine bridge to form a transient, non-fluorescent or weakly fluorescent cis isomer. nih.gov This process is a major contributor to the relatively low fluorescence quantum yield of Cy3 in environments where the dye is free to rotate. edinst.comresearchgate.net

The efficiency of this trans-cis isomerization is highly dependent on steric hindrance. When the dye's rotation is restricted, the isomerization pathway is suppressed, leading to an increase in fluorescence. researchgate.netresearchgate.net This phenomenon is the basis for protein-induced fluorescence enhancement (PIFE), where the binding of a protein to a Cy3-labeled nucleic acid sterically hinders the dye, reducing isomerization and thereby increasing its fluorescence intensity. nih.gov The activation energy for photoisomerization is a key parameter that is strongly influenced by the dye's microenvironment. researchgate.netnih.gov For instance, when Cy3 is attached to the 5' terminus of single-stranded DNA, it experiences significant dye-DNA interactions that increase the activation energy for photoisomerization, leading to a longer fluorescence lifetime. nih.govelsevierpure.com

Studies have shown that the isomerization in Cy3 primarily occurs from the excited trans-singlet state to the cis-ground state. nih.gov The cis isomer can then thermally revert to the more stable trans ground state.

Another deactivation pathway from the excited singlet state is intersystem crossing (ISC) to a long-lived triplet state (T₁). cambridge.org While generally inefficient for Cy3 in the absence of heavy atoms, with a reported quantum yield of triplet formation (ΦISC) of about 0.03 in deoxygenated methanol, the formation of this triplet state is significant as it is a key intermediate in photobleaching. cambridge.org The triplet state is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which can chemically degrade the fluorophore, leading to irreversible loss of fluorescence. researchgate.netnih.gov

The triplet state absorption of trans-Cy3 has been found to overlap significantly with the ground-state absorption of the cis-isomer. nih.gov Unlike some other cyanine (B1664457) dyes, a cis-triplet state does not appear to be a significant intermediate in the isomerization process of Cy3. nih.gov The lifetime of the Cy3 triplet state in deoxygenated buffers has been estimated to be around 31 µs. ucsd.edu Quenching of this triplet state is a key strategy for improving the photostability of the dye.

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are fundamental parameters that characterize the efficiency and temporal nature of a fluorophore's emission. For Cy3, these properties are exceptionally sensitive to its surroundings.

The molecular microenvironment profoundly impacts the radiative (kr) and non-radiative (knr) decay rates of Cy3, which in turn determine its quantum yield and lifetime. In non-viscous aqueous solutions, Cy3 exhibits a low quantum yield (as low as 0.04) and a short lifetime (around 0.3 ns in PBS) due to the high efficiency of non-radiative decay pathways, primarily photoisomerization. edinst.comresearchgate.netnih.gov

However, in environments that restrict the intramolecular rotation of the dye, the non-radiative decay rate decreases significantly, leading to a substantial increase in both quantum yield and lifetime. arxiv.orgnih.gov This is observed in various scenarios:

Increased Viscosity: In glycerol (B35011) solutions, the fluorescence efficiency of Cy3 increases with viscosity due to the suppression of isomerization. nih.gov

Covalent Attachment to Biomolecules: When Cy3 is covalently attached to DNA, its quantum yield and lifetime increase markedly. For instance, the quantum yield of Cy3 attached to the 5' end of single-stranded DNA can be significantly higher than the free dye. nih.govelsevierpure.com The fluorescence decay often becomes multi-exponential, indicating the dye exists in multiple conformational states with different decay rates. nih.govelsevierpure.com

Encapsulation: Encapsulating Cy3 within nanoparticles, such as calcium phosphate (B84403) nanoparticles, can lead to a dramatic increase in quantum efficiency (e.g., a 4.5-fold increase) by providing a rigid matrix that prevents rotational energy losses. aatbio.com Similarly, complexation with hosts like cyclodextrins can enhance brightness by restricting dye mobility. arxiv.org

The specific interactions with the local environment, such as π-π stacking with nucleobases in DNA, can also modulate the photophysical properties. researchgate.net Purine nucleosides (dAMP, dGMP) have been shown to cause a more dramatic enhancement in Cy3 fluorescence compared to pyrimidines (dCMP, dTMP). researchgate.net

| Environment | Quantum Yield (Φf) | Reference |

|---|---|---|

| PBS | 0.15 | researchgate.net |

| PBS (another study) | 0.045 | aatbio.com |

| Aqueous Solution (low) | 0.04 | researchgate.net |

| Encapsulated in Calcium Phosphate Nanoparticles | 0.202 | aatbio.com |

| Complexed with β-CD | ~10% increase | arxiv.org |

| Complexed with methyl-β-CD | ~8% increase | arxiv.org |

| Complexed with CB nih.gov | ~14% increase | arxiv.org |

| Attached to 5' ssDNA | Highest among tested DNA constructs | nih.gov |

| Attached to 5' dsDNA | 2.4-fold lower than 5' ssDNA | nih.gov |

| Environment | Lifetime (τf) | Reference |

|---|---|---|

| PBS | 0.3 ns | nih.gov |

| Water | ~0.17-0.18 ns | nih.gov |

| Methanol | Data available | nih.gov |

| Attached to 5' ssDNA (major component) | 2.0 ns | nih.gov |

| Periphery of aqueous microdroplets in oil | 0.86 ns | nih.gov |

Several strategies have been developed to enhance the quantum yield of Cy3 by creating a more restrictive environment around the fluorophore. As discussed, covalent attachment to macromolecules like DNA and encapsulation within nanoparticles or supramolecular hosts like cyclodextrins and cucurbit[n]urils are effective methods. arxiv.orgaatbio.com These approaches work by physically hindering the trans-cis isomerization, which is the primary non-radiative decay pathway. arxiv.org

For example, supramolecular encapsulation of Cy3 in methyl-β-cyclodextrin can lead to up to a three-fold increase in brightness, resulting from an increase in both absorption and quantum yield. arxiv.org Similarly, the use of heavy water (D₂O) as a solvent can substantially increase the quantum yield and lifetime of cyanine dyes, with the effect being more pronounced for redder dyes. nih.gov This is attributed to the solvent isotope effect influencing non-radiative decay processes.

Photostability and Photobleaching Resistance Research

Photostability, or the resistance to irreversible photochemical destruction (photobleaching), is a critical parameter for any fluorophore, especially in applications requiring prolonged or intense illumination like single-molecule imaging. The primary mechanism of photobleaching for Cy3 involves reactions from the excited triplet state. cambridge.org

Research has shown that the photostability of Cy3 can be significantly influenced by its local environment. Proximity to metallic surfaces, such as silver island films, can increase photostability. This effect is associated with a decrease in the fluorescence lifetime, which reduces the time the molecule spends in the excited state, thereby lowering the probability of a destructive photochemical reaction.

Furthermore, the complexation of Cy3 with supramolecular hosts can have a dramatic, though host-specific, effect on photostability. While encapsulation in cyclodextrins has been shown to markedly increase the photostability of Cy3, complexation with cucurbit nih.govuril (CB nih.gov) can accelerate photodegradation. arxiv.orgnih.gov The use of various "protective agents" or photostabilizing solutions, often containing oxygen scavengers and triplet state quenchers, is a common strategy to prolong the emissive lifetime of Cy3 in imaging experiments. The combination of a glucose oxidase/catalase (GGO) oxygen scavenging system with a triplet-state quencher solution (TSQ) has been shown to yield the longest average photobleaching lifetimes for Cy3.

Mechanisms of Photodegradation in Cy3 se(mono so3) Probes

The photostability of a fluorophore is a critical parameter that determines the duration and quality of fluorescence imaging experiments. For Cy3 se(mono so3), photodegradation, or photobleaching, is a complex process influenced by both intrinsic molecular properties and the surrounding environment. The primary mechanisms contributing to the photodegradation of cyanine dyes like Cy3 involve photoisomerization and reactions with molecular oxygen.

Photoisomerization: A major non-radiative decay pathway for Cy3 is the trans-cis isomerization around the polymethine bridge. nih.gov Upon photoexcitation, the molecule can transition from the stable trans isomer to a non-fluorescent cis isomer. While this process is often reversible, the cis isomer can be more susceptible to subsequent photochemical reactions that lead to irreversible bleaching. The efficiency of this isomerization is highly dependent on the viscosity of the local environment; constrained environments, such as when the dye is conjugated to a biomolecule, can sterically hinder this rotation and thus increase the fluorescence quantum yield and photostability. nih.gov

Reaction with Molecular Oxygen: The excited triplet state of Cy3 can interact with molecular oxygen (O₂), leading to the formation of reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then attack the dye molecule itself or other nearby molecules, causing irreversible chemical damage and loss of fluorescence. The formation of a thiol-cyanine adduct, through covalent attachment of a thiol to the polymethine bridge, has also been identified as a mechanism of photoswitching to a dark state, which can be a precursor to permanent photobleaching.

The rate of photobleaching is also influenced by the illumination intensity. Higher laser powers can lead to a more rapid depletion of the fluorescent population. The specific photobleaching kinetics can be complex, often deviating from a simple mono-exponential decay, particularly in heterogeneous environments like cells.

Table 1: Factors Influencing the Photodegradation of Cy3 Probes

| Factor | Description | Impact on Photostability |

| Local Environment | The viscosity and chemical composition of the medium surrounding the dye. | Higher viscosity and environments that restrict motion can decrease photoisomerization and enhance photostability. |

| Oxygen Concentration | The availability of molecular oxygen in the sample. | Lower oxygen levels generally lead to increased photostability by reducing the formation of reactive oxygen species. |

| Illumination Intensity | The power of the excitation light source. | Higher intensity can accelerate photobleaching. |

| Conjugation to Biomolecules | Covalent attachment to molecules like DNA or proteins. | Can enhance photostability by restricting conformational freedom and reducing photoisomerization. nih.gov |

Engineering Approaches for Enhanced Photostability in Single-Molecule Regimes

The demand for longer observation times and higher signal-to-noise ratios in single-molecule studies has driven the development of various strategies to enhance the photostability of fluorescent probes like Cy3 se(mono so3). These approaches aim to mitigate the photodegradation pathways discussed previously.

Supramolecular Encapsulation: Trapping the Cy3 molecule within a molecular container, such as cyclodextrins, can significantly enhance its brightness and photostability. oup.com This encapsulation restricts the mobility of the dye, thereby reducing the rate of non-radiative decay through photoisomerization. The choice of the host molecule is critical, as it can also influence the dye's photophysical properties in other ways. oup.com

Covalent Attachment of Stabilizers: Covalently linking photostabilizing agents, often referred to as "self-healing" dyes, has proven to be an effective strategy. These agents can quench the reactive triplet state of the fluorophore, preventing the formation of damaging reactive oxygen species.

Proximity to Metallic Nanostructures: Placing fluorophores in the vicinity of metallic nanoparticles or films can dramatically alter their photophysical properties. This phenomenon, known as metal-enhanced fluorescence, can lead to a significant increase in the fluorophore's quantum yield and a decrease in its excited-state lifetime. The reduced lifetime means the molecule spends less time in the excited state, decreasing the probability of photodegradation. Proximity to silver island films has been shown to increase the photostability of Cy3-labeled DNA, allowing for the detection of more photons per molecule before photobleaching. nih.gov

Environmental Control: Modifying the imaging buffer is a common and effective method to improve photostability. This can involve the removal of dissolved oxygen through enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or the addition of triplet-state quenchers and reducing agents.

Table 2: Summary of Engineering Approaches for Enhanced Photostability

| Approach | Mechanism | Key Findings |

| Supramolecular Encapsulation | Restricted mobility of the dye within a host molecule, reducing photoisomerization. | Up to a three-fold increase in brightness and a marked increase in photostability observed with cyclodextrins. oup.com |

| Covalent Stabilizers | Quenching of the reactive triplet state of the fluorophore. | Significantly slows down the loss of fluorescence, even under high excitation intensities. |

| Metal-Enhanced Fluorescence | Reduced excited-state lifetime due to proximity to metallic nanostructures. | Can increase the number of photons detected per fluorophore by 5-fold or more. nih.gov |

| Environmental Control | Removal of oxygen or addition of chemical stabilizers to the imaging buffer. | A widely used and effective method for improving photostability in various imaging applications. |

Spectroscopic Signatures and Vibrational Coupling Analysis

The absorption and emission spectra of Cy3 se(mono so3) provide a wealth of information about its electronic structure and its interactions with the environment. When two or more Cy3 molecules are in close proximity, as in dimers or larger aggregates, their electronic transitions can couple, leading to distinct spectroscopic signatures that are sensitive to the geometry of the aggregate.

The interaction between the electronic and vibrational degrees of freedom, known as vibronic coupling, plays a crucial role in shaping the absorption and emission spectra of these aggregates. The monomeric spectrum of Cy3 exhibits characteristic vibronic bands. In an aggregate, the excitonic coupling between the molecules splits the excited state into a set of new excitonic states. The properties of these states, and thus the resulting spectral features, are highly dependent on the relative orientation of the monomer transition dipole moments.

Vibronic Exciton (B1674681) Models for Dimer and Aggregate Behavior

To quantitatively understand the spectroscopic signatures of Cy3 dimers and aggregates, theoretical models that incorporate both excitonic and vibronic coupling are employed. The Frenkel-Holstein model is a widely used theoretical framework for this purpose. rsc.org This model treats the aggregate as a system of coupled two-level molecules, where each molecule also has vibrational degrees of freedom.

The key parameters in this model are:

Excitonic Coupling (J): This term describes the strength of the electronic interaction between the monomers. Its magnitude and sign depend on the distance and relative orientation of the transition dipole moments. For a dimer, a positive J corresponds to an H-aggregate (parallel transition dipoles), leading to a blue-shifted absorption maximum, while a negative J corresponds to a J-aggregate (head-to-tail transition dipoles), resulting in a red-shifted absorption maximum.

Vibrational Frequencies (ω): These are the frequencies of the vibrational modes that couple to the electronic transition.

Huang-Rhys Factor (S): This dimensionless parameter quantifies the strength of the vibronic coupling, representing the displacement of the potential energy surface of the excited state relative to the ground state along a particular vibrational coordinate.

By simulating the absorption and circular dichroism spectra using the vibronic exciton model and comparing them to experimental data, it is possible to extract detailed information about the geometry and electronic interactions within the Cy3 aggregate. For instance, studies on Cy3 dimers attached to DNA scaffolds have used this approach to estimate excitonic coupling strengths. nih.govacs.org

Table 3: Excitonic Coupling Parameters for Cy3 Dimers on DNA Scaffolds

| Inter-dye Separation (base pairs) | Estimated Excitonic Coupling (J) (cm⁻¹) | Resulting Aggregate Type |

| 0 | 266 | J-type (in-line configuration) nih.govacs.org |

| 1 | 150 | Intermediate nih.govacs.org |

These studies have shown that for closely spaced Cy3 molecules, the electronic coupling can be significant, comparable to that found in natural light-harvesting systems. nih.govacs.org The analysis of the vibronic structure in the spectra of Cy3 dimers has revealed that the first peak in the absorption spectrum often originates from the lower energy excitonic state, while subsequent peaks are vibrational progressions of the higher energy excitonic state. This detailed understanding of the spectral signatures is crucial for accurately interpreting experimental data and for using Cy3 dimers as sensitive probes of local conformation and dynamics in biomolecular systems.

Mechanistic Research of Cy3 Se Mono So3 Photophysical Phenomena in Complex Environments

Environmental Effects on Fluorescent Properties

The fluorescence of Cy3 is intricately linked to its molecular environment. Factors such as solvent viscosity, pH, ionic strength, and molecular crowding can significantly alter its photophysical characteristics, including fluorescence quantum yield and lifetime.

The primary non-radiative decay pathway for Cy3 from its excited state is photoisomerization, a process involving rotation around a carbon-carbon bond in its polymethine chain. nih.govcambridge.org This isomerization from the fluorescent trans state to a non-fluorescent cis state competes with fluorescence emission. pnas.org Consequently, environmental factors that hinder this rotational motion lead to an increase in fluorescence.

The viscosity of the solvent plays a crucial role in restricting this isomerization. In highly viscous environments, the rate of this torsional motion is reduced, leading to a longer fluorescence lifetime and a higher quantum yield. nih.govresearchgate.net For instance, the fluorescence quantum yield of free Cy3 in a glycerol (B35011)/water mixture increases significantly with a higher glycerol fraction, corresponding to increased viscosity. nih.gov Similarly, the fluorescence lifetime of free Cy3 has been shown to increase from 0.55 ns in water to 1.01 ns in a more viscous 50% glycerol solution. nih.gov This effect is attributed to the hindrance of the non-radiative decay pathway. arxiv.org

Encapsulating Cy3 within a rigid matrix, such as calcium phosphate (B84403) nanoparticles, also demonstrates the effect of local rigidity. This confinement prevents interactions with the solvent and mitigates energy losses from vibration and rotation, resulting in a significant increase in quantum efficiency and fluorescence lifetime. nih.govresearchgate.net

The following table summarizes the effect of solvent on the photophysical properties of free Cy3:

| Solvent | Absorption Max (λmax, nm) | Emission Max (λmax, nm) | Fluorescence Lifetime (ns) |

|---|---|---|---|

| Water | 546.5 | - | 0.55 |

| PBS | 549.5 | 562 | - |

| 50% Glycerol | 550 | - | 1.01 |

| DMSO | 554.5 | 572 | 0.85 |

The fluorescence properties of Cy3 have been observed to be largely independent of pH and the ionic strength of the surrounding medium. acs.org Studies have shown that the fluorescence quantum yields and steady-state fluorescence anisotropies of Cy3 in Tris buffer remain consistent across a range of NaCl (0–1.5 M) and MgCl2 (0–100 mM) concentrations. acs.org Similarly, the quantum efficiency and lifetime of free Cy3 in water were found to be the same as in PBS, a buffer with high ionic strength, suggesting that ions have a negligible effect on the radiative and non-radiative decay rates. nih.gov However, some minor shifts in the absorption and emission spectra have been noted. For example, the absorption maximum of free Cy3 shifts from 546.5 nm in water to 549.5 nm in PBS. nih.gov While these effects are generally minimal, it is important to consider them in experiments where precise spectral measurements are critical.

Molecular crowding, the high volume occupancy by macromolecules in cellular environments, can significantly impact the photophysical properties of fluorophores like Cy3. acs.orgnih.gov Crowding can enhance the binding of molecules and reduce their diffusion rates. nih.gov For Cy3, the primary effect of molecular crowding is the steric hindrance of the cis-trans isomerization process, which leads to an increase in fluorescence. rsc.org This phenomenon is similar to the effect of increased solvent viscosity, where the crowded environment restricts the rotational motion of the dye. rsc.orgnih.gov

Confinement of Cy3, for instance within nanoparticles, also leads to a significant increase in fluorescence brightness. nih.govarxiv.org This enhancement is due to an increase in both the dye's absorption and its quantum yield, resulting from the restriction of non-radiative decay pathways. arxiv.org The rigid matrix of the nanoparticle effectively shields the dye from solvent interactions and minimizes energy loss through vibrations and rotations. nih.gov

Aggregation and Dimerization Behavior of Cy3 se(mono so3)

Cyanine (B1664457) dyes, including Cy3, are known to form aggregates, particularly in aqueous solutions and at high concentrations. This aggregation behavior, which includes the formation of dimers and higher-order structures, is primarily driven by hydrophobic interactions and van der Waals forces between the planar aromatic rings of the dye molecules. glenresearch.com The specific stereochemistry of the Cy3 molecule can influence the type and extent of aggregation.

Formation and Characterization of H- and J-Aggregates

The aggregation of Cy3 dyes can lead to the formation of two primary types of non-covalent structures: H-aggregates and J-aggregates. These aggregates are distinguished by the specific arrangement of the dye molecules and their resulting photophysical properties.

H-aggregates , or hypsochromically shifted aggregates, are characterized by a parallel, face-to-face stacking of the dye molecules. nih.gov This arrangement leads to strong excitonic coupling between the transition dipoles of the individual monomers. A key characteristic of H-aggregate formation is the appearance of a new absorption band that is blue-shifted (hypsochromic shift) relative to the monomer's main absorption peak. glenresearch.comnih.gov For Cy3, this new peak typically appears around 512 nm, while the monomer absorbs at approximately 550 nm. nih.gov H-aggregates are often non-fluorescent or exhibit significantly quenched fluorescence, as the excited state energy is efficiently dissipated through non-radiative pathways. glenresearch.comresearchgate.net The formation of H-aggregates is often observed even at nanomolar concentrations when the dye is confined, such as in reverse micelles. researchgate.net

J-aggregates , or bathochromically shifted aggregates, result from a head-to-tail, slipped-stack arrangement of the dye molecules. nih.govnih.gov This alignment results in a red-shifted (bathochromic shift) and often narrower absorption band compared to the monomer. nih.gov Unlike H-aggregates, J-aggregates are typically characterized by enhanced fluorescence, a phenomenon known as superradiance. chemrxiv.org The formation of J-aggregates can be influenced by factors such as the presence of certain salts or surfactants. nih.govresearchgate.net

The characterization of these aggregates is primarily conducted using UV-visible absorption spectroscopy, which clearly shows the respective blue or red shifts in the absorption maxima. Fluorescence spectroscopy is also crucial for identifying the quenching associated with H-aggregates and the enhanced emission of J-aggregates.

Table 1: Spectroscopic Properties of Cy3 Monomers and Aggregates

| Species | Absorption Maximum (λ_max) | Emission Characteristics | Molecular Arrangement |

| Monomer | ~550 nm nih.gov | Fluorescent | Individual molecules |

| H-aggregate | ~512 nm (Blue-shifted) nih.gov | Quenched or non-fluorescent glenresearch.comresearchgate.net | Face-to-face stacking nih.gov |

| J-aggregate | Red-shifted from monomer | Enhanced fluorescence (Superradiance) chemrxiv.org | Head-to-tail, slipped-stack nih.govnih.gov |

Strategies for Mitigating Self-Quenching and Aggregation in High-Density Labeling

In applications requiring a high density of fluorescent labels, such as in microarrays or heavily labeled proteins, the close proximity of Cy3 molecules can lead to significant self-quenching due to aggregation. nih.govjenabioscience.com This phenomenon can severely limit the sensitivity and accuracy of fluorescence-based assays. Several strategies have been developed to mitigate these undesirable effects.

One of the most effective strategies is the chemical modification of the cyanine dye structure itself. The introduction of bulky and charged groups, such as sulfonate (SO3) moieties, directly onto the indolenine rings of the dye can prevent aggregation through both electrostatic and steric repulsion. glenresearch.com These modifications increase the hydrophilicity of the dye, reducing the hydrophobic interactions that drive aggregation. glenresearch.com This approach has been shown to allow for high labeling densities on proteins and antibodies without significant fluorescence quenching. glenresearch.com

Another approach involves controlling the labeling density to avoid placing dye molecules in close proximity. nih.govacs.org In microarray experiments, for instance, the density of fluorescent groups can be carefully controlled to prevent aggregation-induced quenching. nih.gov For protein labeling, optimizing the dye-to-protein ratio is crucial to prevent overlabeling, which can cause both aggregation and a decrease in fluorescence. jenabioscience.com

The use of supramolecular isolators is another emerging strategy. This involves encapsulating the dye molecules within a protective environment, such as a nanoparticle or a small-molecule ionic isolation lattice, to prevent direct interaction and aggregation. researchgate.net

Finally, the choice of the linker used to attach the dye to the target molecule can also play a role. A rigid linker might hold the dye molecules in an orientation that favors aggregation, while a more flexible linker could allow for more spatial freedom, potentially reducing the likelihood of forming quenching aggregates.

Table 2: Strategies to Mitigate Cy3 Aggregation and Self-Quenching

| Strategy | Mechanism | Key Findings and Applications |

| Dye Modification (Sulfonation) | Increases hydrophilicity and introduces electrostatic/steric repulsion. glenresearch.com | Allows for high labeling densities on proteins and antibodies with minimal quenching. glenresearch.com |

| Control of Labeling Density | Prevents close proximity of dye molecules. nih.gov | Crucial for microarray experiments and optimal protein labeling to avoid quenching. nih.govjenabioscience.com |

| Supramolecular Isolation | Encapsulates dye molecules to prevent interaction. researchgate.net | Can shield dyes from the environment and each other, preserving fluorescence. researchgate.net |

Computational and Theoretical Modeling of Cy3 Se Mono So3 Photophysics

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum mechanical methods are essential for describing the electronic behavior of molecules like Cy3. For larger systems, such as a dye interacting with a biomolecule, a hybrid QM/MM approach is often employed. In this method, the electronically active region (the Cy3 dye) is treated with quantum mechanics, while the surrounding environment (e.g., DNA or protein) is described using classical molecular mechanics. This allows for a computationally feasible yet accurate description of the system. researchgate.net

A hybrid QM/MM approach has been successfully used to investigate the potential energy surfaces for the excited state dynamics of Cy3. researchgate.net For the quantum mechanical part of these calculations, semiempirical methods like the floating occupation molecular orbital configuration interaction can be utilized for the electronic excited state calculations of the Cy3 molecule. researchgate.net

Photoisomerization is a key non-radiative decay pathway for Cy3 that competes with fluorescence. This process involves a change in the molecule's geometry, typically a trans-cis isomerization, in the excited state. researchgate.net Understanding the potential energy surfaces (PES) of the ground (S0) and first excited (S1) states is crucial for elucidating the mechanism of photoisomerization.

The PES for the photoisomerization of Cy3 can be schematically represented showing the transition from the stable trans conformation to an intermediate twisted state, which then can relax to the cis conformation or back to the trans form. researchgate.netresearchgate.net The efficiency of this process is governed by the energy barrier on the excited state surface. researchgate.net Computational studies have shown that steric hindrance, or the physical blocking of the rotation around a carbon-carbon bond, plays a significant role in the isomerization dynamics of cyanine (B1664457) dyes. researchgate.net

Calculations on Cy3 have revealed the energy barriers for isomerization around different dihedral angles within its polymethine chain. For instance, the rotation around the central bonds of the conjugated bridge is a critical coordinate for this process. researchgate.net The environment surrounding the dye can significantly impact these energy barriers. For example, when Cy3 is attached to single-stranded DNA (ssDNA), the isomerization barrier is higher compared to when it is free in solution. This is attributed to stacking interactions between the dye and the DNA bases, which introduces steric hindrance and restricts the necessary rotation for isomerization, leading to an increase in fluorescence quantum yield. researchgate.net

| Environment | Relative S1 Isomerization Energy Barrier (kcal/mol) | Key Influencing Factor |

|---|---|---|

| Free in solution | Lower | Less steric hindrance |

| Attached to ssDNA | Higher | Stacking interactions with DNA bases |

Accurate modeling of the electronic structure and excited states of Cy3 is fundamental to understanding its absorption and emission properties. The UV-visible absorption spectrum of Cy3 is primarily due to a strongly allowed π → π* transition, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

Various quantum mechanical methods have been employed to calculate the excited states of Cy3 and related cyanine dyes. These include wavefunction-based methods like configuration-interaction singles (CIS), second-order approximate coupled cluster singles and doubles (CC2), and the algebraic diagrammatic construction scheme through second order (ADC(2)). nih.govacs.org Time-dependent density functional theory (TD-DFT) is also widely used, though its accuracy for cyanine dyes can be highly dependent on the choice of the functional. nih.govacs.org

It has been noted that for cyanine dyes, the correlation energy is strongly dependent on double excitations, and the contribution of triple excitations is larger than in other conjugated systems. acs.org Methods like CIS(D), which includes a perturbative doubles correction, have shown to be very effective and computationally less expensive than higher-level coupled-cluster methods. acs.org The choice of basis set and the inclusion of solvent effects, often through a polarizable continuum model (PCM), are also critical for obtaining results that can be reliably compared to experimental data. nih.gov

| Method | General Performance for Cyanines | Computational Cost |

|---|---|---|

| TD-DFT | Highly dependent on the functional; can underestimate excitation energies | Relatively low |

| CIS | Often provides a qualitative description | Moderate |

| ADC(2) | Generally provides accurate results, may slightly underestimate excitation energies | High |

| CC2 | Generally provides accurate results, may slightly overestimate excitation energies | High |

| CIS(D) | Shows good agreement with high-level methods like CC3 | Moderate to High |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the conformational dynamics of molecules and their interactions with the environment over time. researchgate.net For systems involving Cy3, MD simulations can provide atomistic-level details of the dye's behavior when interacting with biomolecules like DNA or lipids, and how these interactions influence its photophysical properties. nih.govnih.gov

In these simulations, the motion of atoms is governed by a force field, which is a set of parameters describing the potential energy of the system. For Cy3, force field parameters have been derived from the general Amber force field (GAFF) and the Amber99SB-dyes force field. nih.govnih.gov

MD simulations have been extensively used to investigate the interactions between cyanine dyes and DNA. nih.gov These simulations can reveal the preferred binding modes, orientations, and conformational flexibility of the dye when attached to a nucleic acid. For instance, simulations have shown that Cy3 can engage in stacking interactions with DNA bases, which restricts its conformational freedom. researchgate.net This is consistent with experimental observations of increased fluorescence quantum yield when Cy3 is bound to DNA. researchgate.net

Simulations of cyanine dyes attached to DNA Holliday junctions have been performed to understand how the DNA structure affects the dye's orientation. nih.gov The interactions between the dye and the DNA can influence the distance and orientation between two dyes, which is critical for applications like Förster Resonance Energy Transfer (FRET).

All-atom MD simulations have also been employed to study the interactions of Cy3 and Cy5 with lipid bilayers. nih.govnih.gov These simulations show that the fluorophores can spontaneously partition into the membrane. The process typically involves an initial fast association with the lipid headgroups, driven by electrostatic interactions, followed by a slower insertion of the hydrophobic parts of the dye into the lipid core. nih.govnih.gov

The local environment can dramatically alter the fluorescence properties of Cy3. nih.gov MD simulations can help predict and rationalize these environmental effects. For example, the fluorescence of Cy3 is known to be enhanced when it is in a more rigid or sterically hindered environment that suppresses photoisomerization. researchgate.net

Simulations can quantify the extent of this restriction by analyzing the fluctuations of the dihedral angles of the polymethine chain. When Cy3 interacts with a protein or is embedded in a lipid membrane, its rotational freedom can be significantly reduced. nih.govnih.gov This environmental-induced rigidity leads to a longer fluorescence lifetime and higher quantum yield. nih.gov

The polarity and viscosity of the solvent also affect the photophysics of Cy3. While not directly modeling the quantum mechanical processes, MD simulations can provide the necessary structural ensembles that can then be used in subsequent QM/MM calculations to predict spectral shifts and changes in quantum yield in different solvents.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules in their ground state. mdpi.com For studying excited states and electronic spectra, its extension, Time-Dependent DFT (TD-DFT), is generally the method of choice due to its balance of accuracy and computational cost. mdpi.comresearchgate.net

DFT is often used to obtain optimized geometries of cyanine dyes in their ground state, which serve as the starting point for subsequent TD-DFT calculations of vertical excitation energies. nih.govmdpi.com The choice of the exchange-correlation functional in both DFT and TD-DFT is critical for obtaining accurate results for cyanine dyes. mdpi.comacs.org It has been shown that hybrid functionals, which include a portion of exact Hartree-Fock exchange, often perform better for this class of dyes. mdpi.com Some studies have found that functionals like B3LYP, PBE0, and M06 can provide adequate results for monomethine cyanine dyes, although they may overestimate transition energies. mdpi.com Conversely, some long-range corrected functionals have been reported to perform poorly for cyanines in certain cases. mdpi.com However, other research indicates that certain modern, range-separated Minnesota functionals can predict excitation energies for cyanine dyes with good accuracy. acs.org

TD-DFT has been used to simulate the absorption and emission spectra of trimethine cyanine dyes. unamur.be By combining TD-DFT with methods to evaluate Franck-Condon factors, it is possible to simulate the vibronic structure of the spectra, which often presents as a main band with a shoulder. unamur.be These theoretical calculations have demonstrated that the characteristic shape of the cyanine spectrum arises from relatively small changes in geometry upon excitation to the first excited state, with contributions from many vibrational modes. unamur.be

Despite its utility, TD-DFT has known limitations when applied to cyanine dyes. It can systematically underestimate the excitation energies, particularly for longer polymethine chains. acs.orgresearchgate.net This has been attributed in part to the delocalized nature of the electronic excitations in these molecules. acs.org To achieve better agreement with experimental data, a linear scaling of the calculated excitation energies is sometimes required. researchgate.net The inclusion of solvent effects in the calculations, for instance through the polarizable continuum model (PCM), generally improves the accuracy of the predictions. researchgate.net

| Functional | Type | General Performance Notes |

|---|---|---|

| B3LYP | Hybrid | Widely used, can provide reasonable geometries. May overestimate transition energies. mdpi.com |

| PBE0 | Hybrid | Often performs adequately for monomethine cyanines. mdpi.com |

| CAM-B3LYP | Range-separated hybrid | Performance can be variable for cyanines. mdpi.com |

| M06 family | Hybrid meta-GGA | Newer Minnesota functionals show improved accuracy for cyanine excitation energies. acs.org |

| BH&HLYP | Hybrid | Used in combination with methods to evaluate vibronic structure. unamur.be |

Modeling Electronic Absorption Spectra and Vibronic Contributions

The accurate modeling of the optical spectra of dyes like Cy3 requires a meticulous approach that accounts for molecular structures, environmental factors, thermal effects, and, crucially, vibronic contributions. nih.govnih.gov The absorption spectrum of Cy3 is distinguished by its unique vibrational signatures, exhibiting a clear progression with the primary absorption band (0-0) around 18,200 cm⁻¹, followed by subsequent bands (0-1 and 0-2) spaced by approximately 1150 cm⁻¹. nih.gov This distinct pattern is a common feature in cyanine dyes and is largely attributed to a single, totally symmetric C-C stretching mode of the polymethine chain in the electronically excited state. nih.govresearchgate.net

Modeling these spectral features presents a significant challenge for quantum mechanical methods. researchgate.netnih.gov The accuracy of computational simulations is contingent on their ability to incorporate all factors influencing spectral shapes and energetics. nih.govresearchgate.net Two primary approaches are widely used: the ensemble-based approach and the Franck-Condon (FC) approach. nih.govnih.gov The ensemble method is common for modeling molecules in the condensed phase, but its performance is system-dependent. researchgate.net The FC approach is better suited for high-resolution spectra of rigid systems, though its accuracy can be limited by the harmonic approximation. nih.govresearchgate.net

Studies comparing these methods for Cy3 have revealed that traditional ensemble-based approaches and vertical methods (which assume the nuclear geometry is fixed during the electronic transition) are not adequate for accurately reproducing the absorption spectrum. nih.govnih.govresearchgate.net Instead, adiabatic methods, which account for the relaxation of the excited state's geometry, are recommended as they are more suitable for spectra with strong vibronic contributions. nih.govresearchgate.net Research highlights that thermal effects, low-frequency modes, and simultaneous vibrational excitations make prominent contributions to the Cy3 spectrum. nih.govnih.govresearchgate.net While the inclusion of an explicit solvent in models significantly stabilizes the energetics, it has a negligible effect on the spectral shape, which aligns with experimental observations. nih.govresearchgate.net

The difficulty in modeling cyanine dye spectra is also linked to the limitations of certain theoretical models. The time-dependent density functional theory (TD-DFT), a widely used method for excited states, often fails to accurately predict the absorption spectra of cyanines, systematically underestimating the experimental wavelengths. nih.gov More advanced, highly correlated wave function methods can provide accurate transition energies but are computationally too expensive for large, real-life cyanine dyes. nih.gov Therefore, successful modeling often relies on vibronic approaches that can reproduce the characteristic shoulder on the main absorption band. nih.govd-nb.info

| Approach | Description | Suitability for Cy3 | Key Findings/Limitations |

|---|---|---|---|

| Ensemble-Based (Vertical) | Calculates absorption spectra based on a collection of molecular geometries, often from molecular dynamics simulations, assuming a vertical transition. nih.gov | Not suitable for accurately modeling the spectral shape. nih.govresearchgate.net | Fails to capture the distinct vibronic signatures of the Cy3 spectrum. nih.gov Performance is highly system-dependent. researchgate.net |

| Franck-Condon (FC) - Adiabatic | Models transitions between vibrational levels of different electronic states, accounting for geometric relaxation in the excited state. nih.gov | Recommended as a suitable approach for spectra with strong vibronic contributions. nih.govresearchgate.net | Successfully reproduces the vibrational progression. nih.gov Its accuracy can be limited by the harmonic approximation. nih.gov |

| Time-Dependent DFT (TD-DFT) | A common quantum mechanical method for calculating excited state energies and properties. nih.govmdpi.com | Often shows poor performance, systematically underestimating transition energies for cyanine dyes. nih.govmdpi.com | Requires careful selection of functionals; some pure exchange functionals show better performance. mdpi.com |

Investigating Isomerization Reaction Kinetics

Several theoretical models have been proposed to describe the potential energy surfaces (PES) governing this reaction. An early one-dimensional model by Bagchi, Fleming, and Oxtoby (BFO theory) described the isomerization as a continuous downhill motion on a barrierless, harmonic excited-state (S₁) PES, while the ground state (S₀) features a high barrier separating the isomers. aip.org However, this model is simplified as it ignores the role of molecular vibrational relaxation. aip.org

More sophisticated, multi-dimensional models provide a clearer picture. Theoretical calculations by Hunt and Robb demonstrated that the photoisomerization of a cyanine dye is dynamically controlled by an extended trans-cis conical intersection (CI) seam. aip.org This means the internal conversion (IC) process from the excited state back to the ground state can occur over a complete range of twist angles, not just at a single point. aip.org The isomerization process often proceeds through an intermediate "perpendicular" or twisted state on the excited singlet state (S₁) potential energy surface. mdpi.com

| Model | Description of Potential Energy Surfaces (PES) | Key Concepts |

|---|---|---|

| Bagchi, Fleming, and Oxtoby (BFO) Theory | A one-dimensional model where the ground state (S₀) has a high barrier between isomers, and the excited state (S₁) is a barrierless harmonic potential. aip.org | Models isomerization as a continuous downhill motion of a nuclear wavepacket on the S₁ surface. aip.org It is a simplified model that neglects vibrational relaxation. aip.org |

| Hunt and Robb Model | A multi-dimensional model where the reaction is dynamically controlled by an extended conical intersection (CI) seam between the S₁ and S₀ states. aip.org | Internal conversion can occur over a wide range of twist angles, not just at a single "sink" point. aip.org Provides a more complex and realistic picture of the dynamics. aip.org |

| Twisted Intermediate State Model | Photoisomerization and back-isomerization occur via a twisted (perpendicular) intermediate state on the S₁ surface. oup.commdpi.com | The isomerization rates (kiso and kbiso) are sensitive to local viscosity and steric hindrance. oup.comoup.com |

Advanced Methodologies for Cy3 Se Mono So3 Characterization in Research Settings

Single-Molecule Fluorescence Spectroscopy

Single-molecule fluorescence spectroscopy allows for the observation of individual Cy3 molecules, revealing heterogeneities and dynamic processes that are obscured in ensemble measurements.

The fluorescence emission of single Cy3 molecules is not continuous but exhibits periods of brightness (ON state) and darkness (OFF state), a phenomenon known as blinking. researchgate.net This blinking behavior is often linked to the molecule's transition into a non-fluorescent triplet state or the formation of radical ion states. researchgate.net The duration of these ON and OFF states provides valuable information about the local environment and the photophysics of the dye.

For instance, the redox reactions of fluorescent molecules can cause fluctuations between the bright ON-state and the dark OFF-state. researchgate.net The kinetics of these reactions can be studied at the single-molecule level by monitoring this fluorescence blinking. researchgate.net The blinking pattern of Cy3 can be influenced by its proximity to other molecules. For example, when paired with Cy5, the blinking of Cy5 can be modulated by the excitation of a nearby Cy3, a principle that has been harnessed for super-resolution imaging techniques. nih.gov

Recent studies have shown that the on/off state of Cy3 can be controlled by an applied electrical potential. At -1 V, single Cy3 molecules are in a fluorescent "on" state. acs.org As the potential is increased to 3 V, the fluorescence weakens and eventually enters an "off" state. acs.org This ability to control the fluorescence state electrochemically opens up new avenues for advanced molecular detection and analysis. acs.org

Table 1: Factors Influencing Cy3 Blinking Dynamics

| Factor | Description | Research Finding |

| Redox Environment | The presence of oxidizing or reducing agents can influence the formation of radical ions, affecting the duration of OFF states. | The kinetics of redox reactions can be measured at the single-molecule level by monitoring fluorescence blinking. researchgate.net |

| Proximity to Other Fluorophores | Energy transfer processes, such as FRET, can alter the blinking behavior of Cy3. | The blinking of Cy5 can be controlled by the excitation of a nearby Cy3. nih.gov |

| Electrical Potential | An applied voltage can modulate the electronic state of the dye, switching it between fluorescent and non-fluorescent states. | At -1 V, Cy3 is in an "on" state, which transitions to an "off" state at 3 V. acs.org |

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes the fluctuations in fluorescence intensity within a tiny, focused laser beam. These fluctuations are primarily caused by fluorescent molecules, such as Cy3, diffusing in and out of the observation volume. By analyzing the correlation of these fluctuations over time, FCS can determine the diffusion coefficient of the molecules, which is related to their size and shape.

FCS has been instrumental in studying the interactions of Cy3-labeled molecules. For example, by measuring the change in the diffusion coefficient of Cy3 in the presence of host molecules like cucurbit[n]urils (CB[n]) and cyclodextrins (CD), researchers confirmed the formation of stable inclusion complexes. arxiv.org A decrease in the diffusion coefficient and a corresponding increase in the hydrodynamic radius of Cy3 indicated that the dye was being trapped by the host molecules. arxiv.org

Similarly, FCS has been used to characterize Cy3 encapsulated in calcium phosphate (B84403) nanoparticles (CPNPs). nih.gov The diffusion coefficients and hydrodynamic radii determined by FCS confirmed the presence of monodisperse nanoparticles and provided insights into the number of dye molecules encapsulated per particle. nih.gov This information is critical for the development of nanoparticles as bioimaging agents. nih.gov

Table 2: Diffusion Coefficients of Free and Complexed Cy3

| Sample | Diffusion Coefficient (µm²/s) | Hydrodynamic Radius (Å) |

| Free Cy3 in water | 241 ± 12 | 8.1 ± 0.5 |

| Cy3 with CB acs.org | 206 ± 19 | 9.5 ± 0.9 |

| Cy3 with β-CD | 180 ± 13 | 10.9 ± 0.8 |

| Cy3 with methyl-β-CD | 155 ± 4 | 12.6 ± 0.3 |

| Data from a study on the supramolecular containment of Cy3. arxiv.org |

Förster Resonance Energy Transfer (FRET) Methodologies

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In the context of Cy3, it is often used as a "donor" fluorophore, transferring its excitation energy to a nearby "acceptor" fluorophore, such as Cy5. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a molecular ruler for measuring nanoscale distances.

Both time-resolved and steady-state methods are employed to measure FRET efficiency and, consequently, the distance between the donor and acceptor. elifesciences.org Steady-state FRET measures the constant fluorescence intensity under continuous illumination, providing a weighted average of the distances between the probes. elifesciences.org In contrast, time-resolved FRET uses pulsed or modulated light to measure the fluorescence lifetime of the donor, which is the time it spends in the excited state. elifesciences.org